![molecular formula C12H13FN2O4 B2828413 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid CAS No. 1103110-91-3](/img/structure/B2828413.png)
3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid
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Overview
Description
“3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid” is a chemical compound with the CAS Number: 1103110-91-3 . Its IUPAC name is N2- [ (3-fluorophenyl)acetyl]asparagine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid” is 1S/C12H13FN2O4/c13-8-3-1-2-7 (4-8)5-11 (17)15-9 (12 (18)19)6-10 (14)16/h1-4,9H,5-6H2, (H2,14,16) (H,15,17) (H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid” is 268.24 . It is a powder that is stored at room temperature .Scientific Research Applications
- PPAR (Peroxisome Proliferator-Activated Receptor) agonists play a crucial role in regulating lipid and glucose metabolism. The compound you’ve mentioned has been investigated as a triple-acting PPARα, -γ, and -δ agonist . It may hold promise in managing metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.
PPAR Agonist for Metabolic Disorders
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid are currently unknown. This compound is a research chemical and further studies are needed to identify its specific targets and their roles .
Mode of Action
It is likely that the compound interacts with its targets through the carbamoyl and fluorophenyl groups, which may influence the activity of certain proteins or enzymes .
properties
IUPAC Name |
4-amino-2-[[2-(3-fluorophenyl)acetyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-8-3-1-2-7(4-8)5-11(17)15-9(12(18)19)6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDJQZPYQSUXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NC(CC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid |
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